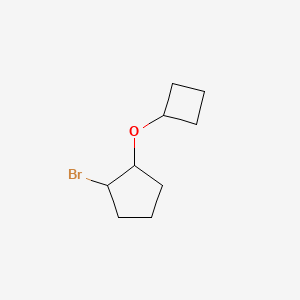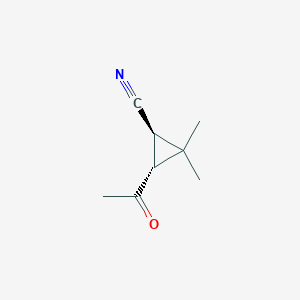
2-Azido-4-chloro-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-chloro-1-iodobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of azido, chloro, and iodo functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-chloro-1-iodobenzene typically involves the diazotization of 4-chloro-2-iodoaniline followed by treatment with sodium azide. The reaction conditions often require low temperatures and the presence of acidic conditions to facilitate the formation of the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-chloro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the iodine or chlorine atoms.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions, such as the Sonogashira or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, acidic conditions, low temperatures.
Oxidation: Various oxidizing agents like iodobenzene dichloride.
Coupling Reactions: Palladium or copper catalysts, appropriate ligands.
Major Products:
Amines: Formed from nucleophilic substitution of the azido group.
Coupled Products: Resulting from metal-catalyzed coupling reactions.
Scientific Research Applications
2-Azido-4-chloro-1-iodobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-4-chloro-1-iodobenzene involves the formation of reactive intermediates, such as nitrenes, upon activation. These intermediates can insert into C-H bonds, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Chloro-2-iodobenzene: Similar structure but lacks the azido group.
1-Azido-4-chloro-2-iodobenzene: Similar structure with different positioning of the azido group.
Uniqueness: 2-Azido-4-chloro-1-iodobenzene is unique due to the combination of azido, chloro, and iodo groups on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
2-azido-4-chloro-1-iodobenzene |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI Key |
SVSDRYMTQRLPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=[N+]=[N-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)






![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
